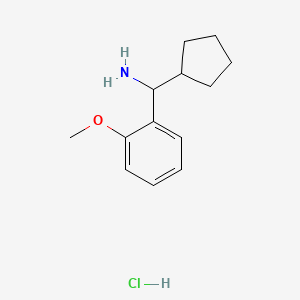

Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride

Description

Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a cyclopentyl group and a 2-methoxyphenyl moiety attached to a central methanamine backbone. The compound’s structure combines lipophilic (cyclopentyl) and electron-donating (2-methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

cyclopentyl-(2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10;/h4-5,8-10,13H,2-3,6-7,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYFLJFIBVGDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2CCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 2-methoxyphenyl group. This configuration imparts specific electronic properties that may influence its interaction with biological targets.

- Molecular Formula : CHClN

- Molecular Weight : 229.73 g/mol

- CAS Number : 7063-68-5

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Receptor Interaction

Research indicates that the compound may act as a ligand for various receptors, influencing their activity. The presence of the methoxy group enhances its binding affinity to certain biological targets, potentially modulating receptor-mediated pathways. This interaction is crucial for understanding its therapeutic potential.

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, preliminary studies suggest it may inhibit ATAD2, a protein implicated in cancer progression. The compound's IC value against ATAD2 was reported at approximately 5.13 μM, indicating significant inhibitory potential .

The mechanisms through which this compound exerts its biological effects involve:

- Modulation of Signaling Pathways : The compound may activate or inhibit signaling pathways associated with cell proliferation and apoptosis.

- Binding Affinity : The methoxy substituent alters the electronic characteristics of the molecule, enhancing its interaction with target proteins and receptors.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound in various cancer cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity against MDA-MB-231 breast cancer cells, with an IC value of approximately 10 μM. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation, suggesting its potential as an anticancer agent .

Case Study 2: Neurological Implications

Another research effort assessed the compound's effects on neurological pathways. It was found to enhance neurotransmitter release in neuronal cultures, indicating potential applications in treating neurological disorders such as depression or anxiety.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | IC (μM) | Biological Activity |

|---|---|---|

| Cyclopentyl(2-methoxyphenyl)methanamine HCl | ~10 | Anticancer activity in MDA-MB-231 cells |

| AM879 | 3.5 | Inhibitor of ATAD2 |

| Doxorubicin | ~0.5 | Standard chemotherapy agent |

Scientific Research Applications

Biological Activities

Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride exhibits several biological activities that make it a candidate for pharmaceutical research. Its interactions with various biological targets are crucial for understanding its potential therapeutic uses.

Pharmacological Effects

- Binding Affinity: The methoxy group on the phenyl ring is believed to influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets like enzymes and receptors.

- Antifungal Activity: Studies have shown that compounds with similar structures display antifungal properties, particularly against pathogens such as Cryptococcus neoformans. The compound's structure may enhance its efficacy in inhibiting fungal growth .

- Potential Anticancer Properties: Research indicates that derivatives of cyclopentylamines can exhibit anticancer activities by modulating cellular responses and inhibiting tumor growth. Further studies are necessary to elucidate specific mechanisms of action .

Case Studies

-

Fungal Selectivity Study:

A study evaluated the antifungal activity of cyclopentyl derivatives against C. neoformans. The results indicated that certain compounds achieved significant inhibition at low concentrations (MIC ≤ 12.5 μM), demonstrating their potential as therapeutic agents against fungal infections . -

In Vitro Testing:

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These tests revealed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride, differing in aryl substituents, cyclic groups, or backbone modifications. Key differences and implications are summarized below:

Structural and Molecular Comparisons

Functional and Pharmacological Implications

Substituent Effects: The 2-methoxy group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to halogenated analogs (e.g., ’s Cl/F-substituted compound) .

Cyclic Group Impact: Cyclopentyl (target and ) provides steric bulk, which may enhance selectivity for specific receptors over smaller rings like cyclopropyl () .

Backbone Modifications: Piperazine-based compounds (e.g., HBK series in ) exhibit distinct pharmacological profiles due to their nitrogen-rich backbone, contrasting with the methanamine structure of the target . Ketamine analogs () feature cyclohexanone backbones, highlighting divergent mechanisms (e.g., NMDA receptor antagonism) compared to secondary amines like the target .

Stability and Handling

Preparation Methods

Synthesis of 2-Cyclopentyl-6-methoxyisonicotinic Acid Derivatives

A patented process (WO2013175397A1) describes the preparation starting from 2-cyclopentyl-6-hydroxyisonicotinic acid, which is converted through several steps:

Esterification: The acid (Compound 6) is reacted with trimethyl orthoformate in methanol under acidic conditions (e.g., sulfuric acid) at reflux (60–65 °C) to form methyl 2-cyclopentyl-6-hydroxyisonicotinate (Compound 7). The equivalents used are approximately 1 equivalent acid, 2 equivalents trimethyl orthoformate, and 1–1.4 equivalents acid catalyst, with excess solvent.

Chlorination: Compound 7 is converted to methyl 2-chloro-6-cyclopentylisonicotinate (Compound 8) using chlorinating agents such as phenylphosphonic dichloride or phosphoryl chloride. The reaction is conducted at 120–140 °C, preferably around 130 °C, with 1.5 to 2.5 equivalents of chlorinating reagent. The workup involves aqueous buffer extraction and organic solvent purification.

Alternative Chlorination: Using phosphorous oxychloride (POCl3), Compound 6 is reacted at 110–120 °C for 3–5 hours, followed by methanol treatment to yield Compound 8. The POCl3 is used in large excess (8–12 equivalents).

Conversion to 2-Cyclopentyl-6-methoxyisonicotinic Acid

- Methyl 2-chloro-6-cyclopentylisonicotinate (Compound 8) is reacted with sodium methanolate (NaOMe) in methanol (8–15 equivalents, preferably 10 equivalents) to substitute the chlorine with a methoxy group, yielding 2-cyclopentyl-6-methoxyisonicotinic acid (Compound I).

Formation of this compound

The free amine obtained from the above synthetic steps is converted to its hydrochloride salt by reaction with hydrochloric acid, typically in an organic solvent or aqueous medium.

The hydrochloride salt formation improves the compound's stability, crystallinity, and ease of handling.

Data Table Summarizing Key Reaction Conditions

| Step | Reactants / Reagents | Conditions | Notes |

|---|---|---|---|

| Esterification | 2-Cyclopentyl-6-hydroxyisonicotinic acid + Trimethyl orthoformate + H2SO4 | Reflux, 60–65 °C, 20–25 h | Excess solvent, acid catalyst 1–1.4 eq |

| Chlorination (Phenylphosphonic dichloride) | Methyl 2-cyclopentyl-6-hydroxyisonicotinate + Chlorinating agent (2 eq) | 120–140 °C, ~130 °C | Workup with aqueous buffer and organic solvent extraction |

| Chlorination (POCl3) | 2-Cyclopentyl-6-hydroxyisonicotinic acid + POCl3 (8–12 eq) | 110–120 °C, 3–5 h | Followed by methanol treatment |

| Methoxy substitution | Methyl 2-chloro-6-cyclopentylisonicotinate + NaOMe (8–15 eq) | Room temp, methanol solvent | Substitution of Cl by OMe |

| Pd-Catalyzed Arylation | Imine or Aldimine + Pd(OAc)2 + NiXantPhos + NaN(SiMe3)2 + aryl bromide | 24–60 °C, 3–12 h, inert atmosphere | Solvent: CPME or THF |

| Hydrolysis & Salt Formation | Amine + HCl | Ambient temperature | Formation of hydrochloride salt |

Research Findings and Observations

The multi-step synthesis requires careful control of reaction temperatures and equivalents of reagents to optimize yields and purity.

The Pd-catalyzed arylation method offers regioselective and efficient formation of diarylmethylamines, adaptable to various substrates including cyclopentyl and methoxyphenyl derivatives.

The use of dry, inert atmosphere conditions and purified reagents is critical for reproducibility and high yields in the Pd-catalyzed steps.

Purification methods typically involve filtration of suspensions at low temperatures (around 10 °C), extraction with aqueous buffers, and flash chromatography on silica gel to isolate pure intermediates and final products.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of cyclopentyl(2-methoxyphenyl)methanamine hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure. For example, in structurally similar compounds like (2-methoxyphenyl)methanamine hydrochloride, H NMR in DMSO-d6 shows aromatic protons at δ 7.2–6.8 ppm and methoxy groups at δ 3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H] expected for CHClNO).

- HPLC with UV/RI detection : Assess purity (>95%) using a C18 column and acetonitrile/water gradient.

- Data Interpretation : Compare retention times and spectral data with reference standards.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Key Measures :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Avoid inhalation; use fume hoods during synthesis .

- First Aid : If ingested, seek immediate medical attention. For skin contact, wash thoroughly with water .

- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent degradation .

Q. How can researchers design a synthetic route for this compound?

- Proposed Synthesis :

- Step 1 : React 2-methoxybenzaldehyde with cyclopentylamine via reductive amination (NaBH/AcOH) to form the secondary amine.

- Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane).

- Step 3 : Treat with HCl gas in anhydrous ether to form the hydrochloride salt .

- Optimization : Monitor reaction progress with TLC (R ~0.5 in 1:1 ethyl acetate/hexane).

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and how does chirality affect its biological activity?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers. Retention times vary by 2–3 minutes .

- Biological Assays : Test separated enantiomers in receptor-binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement assays.

Q. What strategies mitigate instability of this compound under physiological conditions?

- Approaches :

- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 40°C. LC-MS identifies degradation products (e.g., hydrolysis of the methoxy group).

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce oxidative degradation .

- Key Finding : Stability decreases above pH 7, suggesting acidic formulations for in vivo studies .

Q. How can in vitro and in vivo models evaluate the pharmacokinetic profile of this compound?

- In Vitro :

- Hepatic Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolites via LC-MS/MS.

- Plasma Protein Binding : Equilibrium dialysis to calculate free fraction .

- In Vivo :

- Rodent Studies : Administer 10 mg/kg IV/PO. Collect plasma at 0, 1, 3, 6, 12, 24 h. Calculate AUC, C, and t .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.